Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate
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Description
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate, commonly known as E7PH, is a synthetic organic compound with a unique structure and a wide range of applications in scientific research. It is a derivative of 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoic acid, which is an important intermediate in the synthesis of several pharmaceuticals and other compounds. E7PH has been found to have several potential properties, including antioxidant, antifungal, and anti-inflammatory activities. It is also used as a model compound in the development of new synthetic methods and in the study of the mechanism of action of certain drugs.
Scientific Research Applications
Synthesis and Chemical Structure
- Synthesis Processes : The compound has been synthesized through various chemical reactions. For example, Vostrikov et al. (2010) described a synthesis method involving the Wittig reaction, producing ethyl (±)-(13,15-dideoxy)-16-methyl-9-oxoprosta-13(E,Z),15(E)-dienoate, a related compound (Vostrikov et al., 2010).
- Chemical Structure Analysis : The structure of compounds related to ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate has been analyzed in various studies. For instance, Nandhini et al. (2003) explored the crystallographic structure of a similar compound, ethyl 4-oxo-2,6-diphenyl-4-piperidine-3-carboxylate, focusing on molecular conformations and interactions (Nandhini et al., 2003).
Biological and Medicinal Research
- Antimicrobial Properties : Srinivasan et al. (2010) investigated the synthesis of fluoroquinolone derivatives, including 1-ethyl-6,8-difluoro-4-oxo-7(4-piperidin-1-yl) 1,4-dihydro-quinoline-3-carboxylic acid derivatives, for their antimicrobial activities, demonstrating potential medicinal applications (Srinivasan et al., 2010).
- Anticonvulsant Activities : Gul et al. (2007) evaluated the anticonvulsant activities of compounds including bis(3-aryl-3-oxo-propyl)ethylamine hydrochlorides and 4-Aryl-3-arylcarbonyl-1-ethyl-4-piperidinol hydrochlorides, which are structurally related to ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate (Gul et al., 2007).
properties
IUPAC Name |
ethyl 7-oxo-7-[3-(piperidin-1-ylmethyl)phenyl]heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31NO3/c1-2-25-21(24)13-6-3-5-12-20(23)19-11-9-10-18(16-19)17-22-14-7-4-8-15-22/h9-11,16H,2-8,12-15,17H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWAJOEZMDQDIFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=CC(=C1)CN2CCCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80643176 |
Source
|
Record name | Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
345.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-oxo-7-[3-(piperidinomethyl)phenyl]heptanoate | |
CAS RN |
898793-83-4 |
Source
|
Record name | Ethyl 7-oxo-7-{3-[(piperidin-1-yl)methyl]phenyl}heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80643176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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